

# MM3122: A Technical Guide to a Novel Host-Directed Antiviral

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MM3122    |           |
| Cat. No.:            | B10823764 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MM3122 is a potent, small-molecule inhibitor of the human transmembrane serine protease 2 (TMPRSS2), a key host factor for the entry of SARS-CoV-2 and other respiratory viruses.[1][2] [3] Developed by scientists at Washington University School of Medicine in St. Louis, this compound represents a promising host-directed antiviral strategy, which may offer a higher barrier to the emergence of viral resistance compared to direct-acting antivirals.[1][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of MM3122.

## **Discovery and Development History**

The development of **MM3122** was a result of a rational, structure-based drug design (SBDD) approach coupled with substrate specificity screening of TMPRSS2.[2] This strategy aimed to create potent and selective inhibitors of TMPRSS2. **MM3122** belongs to a class of compounds known as ketobenzothiazoles, which are structurally distinct from and show improved activity over previously known TMPRSS2 inhibitors like Camostat and Nafamostat.[2][5]

Initial preclinical studies in cell cultures demonstrated that **MM3122** protected cells from viral damage more effectively than remdesivir, an FDA-approved antiviral for COVID-19.[1][3] Subsequent studies in mouse models of COVID-19 showed that **MM3122**, administered prophylactically or therapeutically, had significant protective effects against weight loss and



lung congestion.[6][7][8] The compound is currently in preclinical development, with ongoing efforts to develop an oral or intranasal formulation.[4]

#### **Mechanism of Action**

Many respiratory viruses, including SARS-CoV-2, influenza virus, and other coronaviruses, rely on host cell proteases to cleave and activate their surface glycoproteins, a critical step for viral entry into the host cell.[1][9] Specifically, after the SARS-CoV-2 spike protein binds to the ACE2 receptor on the surface of a human cell, TMPRSS2 cleaves the spike protein, enabling the fusion of the viral and cellular membranes.[1][3]

MM3122 functions by potently and selectively inhibiting the enzymatic activity of human TMPRSS2.[1][2] By blocking TMPRSS2, MM3122 prevents the proteolytic activation of the viral spike protein, thereby inhibiting viral entry into the host cell.[1][3][9] This mechanism of action, targeting a host protein rather than a viral component, makes the development of viral resistance less likely.[1][4] In addition to TMPRSS2, MM3122 also shows inhibitory activity against related proteases like matriptase.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of MM3122.

#### Table 1: In Vitro Efficacy of MM3122



| Assay | Target/Virus                                         | Cell Line | Value  | Reference |
|-------|------------------------------------------------------|-----------|--------|-----------|
| IC50  | Recombinant<br>full-length<br>TMPRSS2<br>protein     | N/A       | 340 pM | [2][10]   |
| EC50  | VSV-SARS-CoV-<br>2 chimeric virus<br>cell entry      | Calu-3    | 430 pM | [2][10]   |
| EC50  | Inhibition of<br>cytopathic effects<br>by SARS-CoV-2 | Calu-3    | 74 nM  | [2][10]   |
| EC50  | MERS-CoV cell entry                                  | Calu-3    | 870 pM | [2][10]   |

## Table 2: In Vivo Pharmacokinetics of MM3122 in Mice

| Parameter               | Route           | Value     | Reference |
|-------------------------|-----------------|-----------|-----------|
| Half-life (Plasma)      | Intraperitoneal | 8.6 hours | [2][10]   |
| Half-life (Lung Tissue) | Intraperitoneal | 7.5 hours | [2][10]   |

# **Experimental Protocols TMPRSS2 Enzymatic Activity Assay**

A fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC, is used to monitor the enzymatic activity of recombinant human TMPRSS2. The assay is typically performed in 384- or 1536-well plates.

- Plate Preparation: 20 nL of the inhibitor (MM3122) dissolved in DMSO and 20 nL of the fluorogenic peptide substrate are dispensed into the wells of a black, solid-bottom plate using an acoustic dispenser.
- Enzyme Addition: 150 nL of recombinant human TMPRSS2 protein, diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20), is added to each well to initiate



the reaction.

- Incubation: The plate is incubated at room temperature for 60 minutes.
- Detection: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm. The increase in fluorescence corresponds to the cleavage of the substrate by TMPRSS2.

#### In Vitro SARS-CoV-2 Inhibition Assay in Calu-3 Cells

This assay assesses the ability of **MM3122** to inhibit SARS-CoV-2 infection and replication in a human lung epithelial cell line.

- Cell Plating: Calu-3 cells are seeded in 24-well plates and incubated overnight.
- Compound Addition: The cell culture medium is replaced with fresh medium containing various concentrations of MM3122 or a vehicle control (DMSO).
- Viral Infection: The cells are then infected with SARS-CoV-2 at a specific plaque-forming unit (PFU) for 1 hour at 37°C.
- Incubation: The virus-containing medium is removed, and the cells are washed and incubated for 48 hours in a fresh medium containing the respective concentrations of MM3122.
- Quantification of Viral Titer: After 48 hours, the cell culture supernatant is collected, and the amount of infectious virus is quantified using a plaque assay on Vero-hACE2-hTMPRSS2 cells.

## In Vivo Efficacy Study in a Mouse Model of COVID-19

This protocol evaluates the prophylactic and therapeutic efficacy of **MM3122** in a mouse model of SARS-CoV-2 infection.

- Animal Model: Aged female mice are used for the study.
- Compound Administration:



- Prophylactic Group: Mice receive an intraperitoneal (IP) injection of MM3122 (e.g., 50 mg/kg or 100 mg/kg) 30 minutes before viral inoculation.
- Therapeutic Group: Mice receive an IP injection of MM3122 24 hours after viral inoculation.
- Viral Inoculation: Mice are intranasally inoculated with a mouse-adapted strain of SARS-CoV-2.
- Monitoring: The body weight of the mice is monitored daily for 5 days.
- Endpoint Analysis: After 5 days, the mice are euthanized, and the lungs are harvested to assess lung congestion scores, viral titers (by plaque assay), and levels of proinflammatory cytokines and chemokines.

#### **Visualizations**





#### Click to download full resolution via product page

Caption: **MM3122** inhibits SARS-CoV-2 entry by blocking TMPRSS2-mediated cleavage of the Spike protein.



Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of MM3122's antiviral efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Efficacy of Host Cell Serine Protease Inhibitor MM3122 against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral compound blocks SARS-CoV-2 from entering cells WashU Medicine [medicine.washu.edu]
- 5. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MM3122: A Technical Guide to a Novel Host-Directed Antiviral]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823764#mm3122-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com